N-(2,3-dimethylphenyl)undecanamide
Description
N-(2,3-Dimethylphenyl)undecanamide is a long-chain amide compound characterized by an undecanamide (11-carbon acyl chain) backbone and a 2,3-dimethylphenyl substituent. Structurally, it belongs to the arylalkylamide family, which includes compounds with diverse applications in agrochemicals, pharmaceuticals, and materials science. While direct studies on this compound are scarce, its structural analogs—particularly chloroacetamide herbicides—are well-documented in pesticidal applications .
Properties
Molecular Formula |
C19H31NO |
|---|---|
Molecular Weight |
289.5g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)undecanamide |
InChI |
InChI=1S/C19H31NO/c1-4-5-6-7-8-9-10-11-15-19(21)20-18-14-12-13-16(2)17(18)3/h12-14H,4-11,15H2,1-3H3,(H,20,21) |
InChI Key |
ZCVUCGBYTGTIMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences between N-(2,3-dimethylphenyl)undecanamide and related compounds, primarily acetamide derivatives used as herbicides or pesticides.
Key Observations:
Acyl Chain Length: The undecanamide chain in the target compound introduces significant lipophilicity compared to the shorter acetamide chains in analogs.
Aromatic Substituents :
- The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-diethylphenyl (alachlor) or heterocyclic thienyl (dimethenamid) groups in analogs. The dimethyl substitution likely increases steric hindrance, which could alter binding interactions with biological targets such as plant acetolactate synthase (ALS), a common site of action for chloroacetamide herbicides .
Chlorine Substituent :
- Unlike its chloroacetamide analogs, the absence of a chlorine atom in this compound may reduce electrophilic reactivity and toxicity. Chlorine in analogs like alachlor is critical for herbicidal activity, as it facilitates nucleophilic displacement reactions in target enzymes .
Its long alkyl chain may favor interactions with lipid bilayers or hydrophobic protein pockets, while the dimethylphenyl group could modulate selectivity.
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